molecular formula C9H10N2O2 B8658212 4-Cyclopropyl-2-nitroaniline

4-Cyclopropyl-2-nitroaniline

Cat. No.: B8658212
M. Wt: 178.19 g/mol
InChI Key: MBYVYKMAKZACJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-2-nitroaniline is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-cyclopropyl-2-nitroaniline

InChI

InChI=1S/C9H10N2O2/c10-8-4-3-7(6-1-2-6)5-9(8)11(12)13/h3-6H,1-2,10H2

InChI Key

MBYVYKMAKZACJP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromo-2-nitroaniline (2.17 g, 10 mmol), cyclopropylboronic acid (1.12 g, 1.30 mmol), potassium phosphate (7.42 g, 35 mmol), palladium (II) acetate (120 mg, 0.5 mmol), and cyclohexylphosphine (280 mg, 1 mmol) were combined in toluene (40 mL) and water (2 mL) and heated on an oil bath at 100° C. for 16 hours. The mixture was cooled, and the mixture was triturated with dichloromethane and water. The resulting mixture was filtered through a pad of celite. The organic layer of the filtrate was separated and dried over anhydrous sodium sulfate. Concentration gave an oil that was chromatographed over silica gel (30% v/v diethyl ether in hexanes). The faster moving compound was collected and the solvent was concentrated to give an orange oil. The oil was dissolved in hot hexanes/ethyl acetate and cooling gave 4-cyclopropyl-2-nitroaniline as orange needles (333 mg, 1.87 mmol, 19% ).
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2.17 g
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reactant
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1.12 g
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reactant
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potassium phosphate
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7.42 g
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reactant
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280 mg
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reactant
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40 mL
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solvent
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hexanes ethyl acetate
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0 (± 1) mol
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solvent
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120 mg
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catalyst
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Name
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2 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

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